酪氨酸激酶抑制剂
描述
酪氨酸激酶抑制剂是抑制酪氨酸激酶活性的药物。酪氨酸激酶是一类酶,通过信号转导级联反应激活许多蛋白质。这些酶在蛋白质上添加一个磷酸基团(磷酸化),酪氨酸激酶抑制剂抑制这一步骤。 酪氨酸激酶抑制剂主要用作抗癌药物,并且在多种癌症(包括慢性髓性白血病)的治疗中取得了显著的疗效 .
科学研究应用
酪氨酸激酶抑制剂具有广泛的科学研究应用,包括:
化学: 用于研究酶抑制和信号转导通路。
生物学: 研究其在细胞周期调节和凋亡中的作用。
医学: 主要用作针对各种癌症(包括慢性髓性白血病、非小细胞肺癌和乳腺癌)的靶向疗法.
工业: 用于开发新型抗癌药物和治疗剂。
作用机制
酪氨酸激酶抑制剂通过阻断酪氨酸激酶的酶活性来发挥作用,阻止参与细胞信号通路蛋白质的磷酸化。这种抑制破坏了促进癌细胞生长和增殖的信号转导级联反应。 分子靶标包括表皮生长因子受体(EGFR)、血管内皮生长因子受体(VEGFR)和其他受体酪氨酸激酶 .
类似化合物:
伊马替尼: 发现的第一个酪氨酸激酶抑制剂,靶向慢性髓性白血病中的Bcr-Abl蛋白。
达沙替尼、尼洛替尼、波舒替尼、波纳替尼: 第二代和第三代抑制剂,旨在克服对伊马替尼的耐药性.
独特性: 酪氨酸激酶抑制剂能够选择性地靶向特定的酪氨酸激酶,与传统化疗相比,最大程度地降低了不良反应的风险。 它们彻底改变了癌症治疗,提供了更有效、毒性更小的治疗选择 .
未来方向
生化分析
Biochemical Properties
Tyrosine kinase inhibitors interact with a variety of enzymes, proteins, and other biomolecules. They act as competitive inhibitors of the binding of adenosine triphosphate (ATP) to tyrosine kinases . They can also act as analogs of tyrosine, blocking the activity of tyrosine kinases and inhibiting cell proliferation .
Cellular Effects
Tyrosine kinase inhibitors have profound effects on various types of cells and cellular processes. They influence cell function by inhibiting the phosphorylation of proteins, thereby disrupting cell signaling pathways . This can lead to changes in gene expression and cellular metabolism .
Molecular Mechanism
The mechanism of action of tyrosine kinase inhibitors involves their binding to tyrosine kinases, inhibiting their activity . This prevents the phosphorylation of proteins, disrupting signal transduction cascades . This can lead to changes in gene expression and cellular metabolism .
Metabolic Pathways
Tyrosine kinase inhibitors are involved in various metabolic pathways. They interact with enzymes and cofactors, and can affect metabolic flux or metabolite levels .
准备方法
合成路线和反应条件: 制备酪氨酸激酶抑制剂的一种方法是使用1,1-环丙烷二羧酸二酯作为原料。将该化合物转化为1-((4-((6,7-二甲氧基喹啉-4-基)氧基)苯基)氨基甲酰基)环丙烷甲酸醚,然后水解并与对氟苯胺反应得到卡博替尼。 反应条件温和,合成成本较低,适合工业化生产 .
工业生产方法: 酪氨酸激酶抑制剂的工业生产通常涉及混合模式固相萃取(SPE)进行生物分析样品制备。 该方法使用混合模式SPE吸附剂从血浆中回收和选择性分离多种小分子肿瘤治疗药物,具有较高的回收率和选择性 .
化学反应分析
反应类型: 酪氨酸激酶抑制剂会发生各种化学反应,包括:
氧化: 涉及添加氧气或去除氢气。
还原: 涉及添加氢气或去除氧气。
取代: 涉及用另一个原子或原子团取代一个原子或原子团。
常用试剂和条件: 这些反应中常用的试剂包括甲酸、甲醇和各种有机溶剂。条件通常涉及控制温度和pH值,以确保最佳的反应效率。
主要产物: 这些反应形成的主要产物通常是抑制参与癌细胞增殖的特定酪氨酸激酶的活性药物成分(API)。
相似化合物的比较
Imatinib: The first tyrosine kinase inhibitor discovered, targeting the Bcr-Abl protein in chronic myelogenous leukemia.
Dasatinib, Nilotinib, Bosutinib, Ponatinib: Second- and third-generation inhibitors designed to overcome resistance to imatinib.
Uniqueness: Tyrosine kinase inhibitors are unique in their ability to selectively target specific tyrosine kinases, minimizing the risk of adverse effects compared to traditional chemotherapy. They have revolutionized cancer treatment by providing more effective and less toxic therapeutic options .
属性
IUPAC Name |
1-N'-(4-fluorophenyl)-1-N-[4-[[2-(2-morpholin-4-ylethylcarbamoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]oxy]phenyl]cyclopropane-1,1-dicarboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H31FN6O5/c32-20-1-3-21(4-2-20)35-29(40)31(10-11-31)30(41)36-22-5-7-23(8-6-22)43-26-9-12-33-27-24(26)19-25(37-27)28(39)34-13-14-38-15-17-42-18-16-38/h1-9,12,19H,10-11,13-18H2,(H,33,37)(H,34,39)(H,35,40)(H,36,41) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKOVTRMHYNEBDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)NC2=CC=C(C=C2)OC3=C4C=C(NC4=NC=C3)C(=O)NCCN5CCOCC5)C(=O)NC6=CC=C(C=C6)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H31FN6O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40648066 | |
Record name | N~1~-(4-Fluorophenyl)-N'~1~-{4-[(2-{[2-(morpholin-4-yl)ethyl]carbamoyl}-1H-pyrrolo[2,3-b]pyridin-4-yl)oxy]phenyl}cyclopropane-1,1-dicarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40648066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
586.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1021950-26-4 | |
Record name | N~1~-(4-Fluorophenyl)-N'~1~-{4-[(2-{[2-(morpholin-4-yl)ethyl]carbamoyl}-1H-pyrrolo[2,3-b]pyridin-4-yl)oxy]phenyl}cyclopropane-1,1-dicarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40648066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。